![molecular formula C13H18FN3OS B5877834 N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5877834.png)
N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, also known as FMET, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a thiourea derivative that has been found to possess a wide range of biochemical and physiological effects.
Scientific Research Applications
N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been extensively studied for its potential therapeutic applications. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), which are involved in the regulation of inflammation and cancer cell growth.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes, including COX-2 and HDACs. By inhibiting these enzymes, N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea may reduce inflammation and prevent the growth of cancer cells.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been found to inhibit the replication of several viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV).
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea is that it has been extensively studied for its potential therapeutic applications. This means that there is a large body of literature available on the compound, which can be used to guide future research. Additionally, N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea is relatively easy to synthesize using standard laboratory techniques.
One of the limitations of N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea is that its mechanism of action is not fully understood. This makes it difficult to design experiments to study the compound's effects. Additionally, N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Future Directions
There are several future directions for research on N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea. One area of research could focus on elucidating the compound's mechanism of action. This could involve designing experiments to study the effects of N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea on various enzymes and signaling pathways.
Another area of research could focus on studying the effects of N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea in vivo. This could involve designing animal studies to test the compound's potential therapeutic applications.
Finally, future research could focus on developing derivatives of N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea with improved bioavailability and efficacy. This could involve modifying the structure of the compound to enhance its pharmacokinetic properties and increase its potency.
Conclusion:
In conclusion, N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea is a chemical compound that has been extensively studied for its potential therapeutic applications. It possesses a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. While there are still many unanswered questions about the compound's mechanism of action, N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea represents a promising area of research for the development of new therapeutics.
Synthesis Methods
The synthesis of N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea involves the reaction of 3-fluoroaniline with 2-(4-morpholinyl)ethylisothiocyanate. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the amine group of the 3-fluoroaniline to form the final product, N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea. The synthesis of N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea is relatively straightforward and can be accomplished using standard laboratory techniques.
properties
IUPAC Name |
1-(3-fluorophenyl)-3-(2-morpholin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3OS/c14-11-2-1-3-12(10-11)16-13(19)15-4-5-17-6-8-18-9-7-17/h1-3,10H,4-9H2,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJOHFGYLLMZSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5877751.png)
![N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5877755.png)
![ethyl 4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylate](/img/structure/B5877780.png)
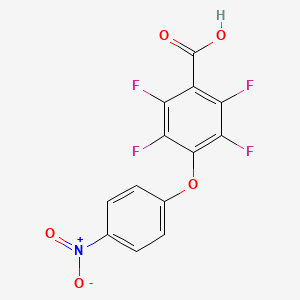
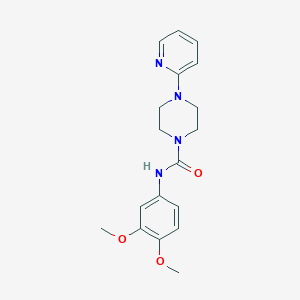
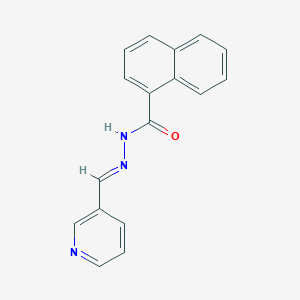
![N-(3-chloro-4-methoxyphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5877808.png)

![2-adamantyl[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5877819.png)
![3-(2-chlorophenyl)-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5877821.png)
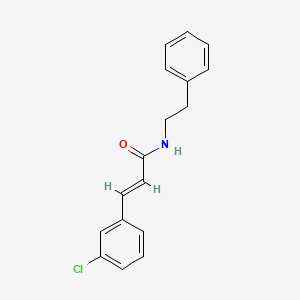
![N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5877850.png)
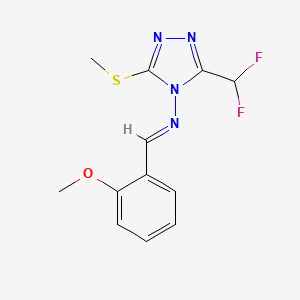
![4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B5877857.png)